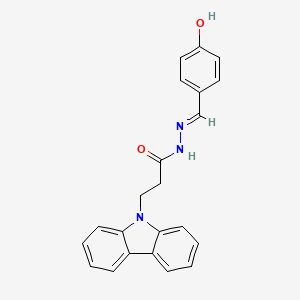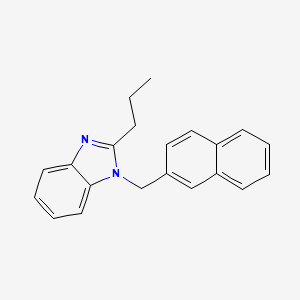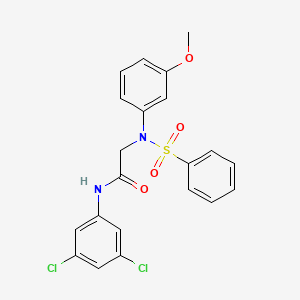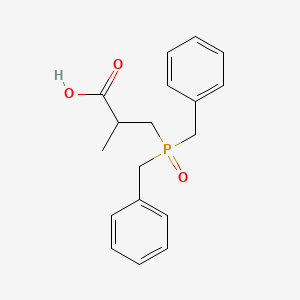
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide, also known as CBHPH, is a hydrazone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in scientific research, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In
Mécanisme D'action
The mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide varies depending on the application. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide inhibits the Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. In antimicrobial activity, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide disrupts the bacterial cell membrane, leading to cell death. In enzyme inhibition, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased cholinergic activity.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown various biochemical and physiological effects, including induction of apoptosis in cancer cells, inhibition of bacterial growth, and increased cholinergic activity. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its low toxicity, which makes it a safer alternative to other compounds. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown high yield and purity in synthesis, making it a cost-effective option for lab experiments. However, one limitation of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide research, including the exploration of its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide for different applications. Furthermore, the development of novel synthesis methods and modifications to the structure of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanehydrazide in the presence of a base such as sodium hydroxide. Both methods have shown to be effective in synthesizing 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide with high yield and purity.
Applications De Recherche Scientifique
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown potential in various scientific research applications, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown enzyme inhibition activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15,26H,13-14H2,(H,24,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHDILRZOLZSS-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxybenzylidene)-9-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B6118217.png)
![N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6118229.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6118239.png)
![6-(4-ethoxyphenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6118244.png)

![1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6118249.png)
![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B6118255.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6118261.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)
![3-[1-(methoxyacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6118285.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)
